REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[OH:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][OH:18])[C:12](=[O:15])[CH2:13][OH:14]>>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3]([O:8][CH2:9][CH2:10][N:11]([CH2:16][CH2:17][O:18][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])[C:12](=[O:15])[CH2:13][O:14][C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1])=[O:4]
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Name
|
32.6
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(C(CO)=O)CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OCCN(C(COC(C(C)(C)C)=O)=O)CCOC(C(C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |